molecular formula C13H11NO2 B2920623 2-Phenoxybenzenecarbaldehyde oxime CAS No. 139995-93-0

2-Phenoxybenzenecarbaldehyde oxime

Cat. No.: B2920623
CAS No.: 139995-93-0
M. Wt: 213.236
InChI Key: IIQBJMKPYCLIAD-GXDHUFHOSA-N
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Description

2-Phenoxybenzenecarbaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

2-Phenoxybenzenecarbaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: The compound serves as a building block for the synthesis of various organic compounds.

    Materials Science: It is utilized in the development of functional materials, including polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

Target of Action

The primary target of 2-Phenoxybenzenecarbaldehyde oxime, like other oximes, is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oximes are renowned for their applications as antidotes against nerve agents, achieved by their ability to reactivate AChE .

Mode of Action

The mode of action of this compound involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement is facilitated by the oxime’s strong nucleophilic properties . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Biochemical Pathways

Oximes, including this compound, have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in various biochemical pathways, including cell growth, metabolism, and inflammation. By inhibiting these kinases, oximes can influence a wide range of biological processes.

Pharmacokinetics

For instance, the presence of a permanent cationic charge in oximes has made these compounds inefficient in crossing the blood-brain barrier (BBB), limiting their bioavailability in the central nervous system (CNS) .

Result of Action

The result of the action of this compound is the reactivation of AChE, leading to the breakdown of acetylcholine and the restoration of normal nerve function . By inhibiting various kinases, oximes can also exert anti-inflammatory, anti-cancer, and other pharmacological effects .

Action Environment

The action, efficacy, and stability of this compound, like other oximes, can be influenced by various environmental factors. For instance, the ability of oximes to cross the BBB and exert their effects in the CNS can be affected by the structural and mechanistic properties of the BBB under both physiological and pathological conditions .

Future Directions

Recent developments in oxime research have focused on improving the blood brain barrier penetration for the treatment of organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzenecarbaldehyde oxime can be synthesized through the condensation of 2-phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

2-Phenoxybenzaldehyde+Hydroxylamine Hydrochloride2-Phenoxybenzenecarbaldehyde Oxime+HCl\text{2-Phenoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Phenoxybenzaldehyde+Hydroxylamine Hydrochloride→2-Phenoxybenzenecarbaldehyde Oxime+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity oxime.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted oximes

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime-based antidote with similar applications.

    Methoxime: An oxime derivative with antimicrobial properties.

Uniqueness

2-Phenoxybenzenecarbaldehyde oxime is unique due to its specific structural features, which confer distinct reactivity and applications. Its phenoxy group enhances its lipophilicity, making it suitable for applications in organic synthesis and materials science.

Properties

IUPAC Name

(NE)-N-[(2-phenoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQBJMKPYCLIAD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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